Methyl 2-(benzylamino)-4-chlorobenzoate
Description
Methyl 2-(benzylamino)-4-chlorobenzoate is a benzoate ester derivative featuring a benzylamino group at the 2-position and a chlorine atom at the 4-position of the aromatic ring. This compound is structurally characterized by its ester functional group (methyl ester), a secondary amine (benzylamino), and a halogen substituent (chlorine).
Properties
CAS No. |
1029-88-5 |
|---|---|
Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-4-chlorobenzoate |
InChI |
InChI=1S/C15H14ClNO2/c1-19-15(18)13-8-7-12(16)9-14(13)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3 |
InChI Key |
KTANDGWGJSLJPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzylamino)-4-chlorobenzoate typically involves the reaction of 2-amino-4-chlorobenzoic acid with benzylamine, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzylamino)-4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various substituted benzoates, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
Methyl 2-(benzylamino)-4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(benzylamino)-4-chlorobenzoate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The chlorine atom may enhance the compound’s binding affinity to its targets, thereby influencing its biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison :
- The pyrimidine core introduces electron-deficient characteristics, enhancing electrophilic substitution reactivity compared to the electron-rich benzene ring in Methyl 2-(benzylamino)-4-chlorobenzoate.
- The methylsulfinyl group in Compound 11 provides a reactive site for nucleophilic attack, absent in the target compound, which lacks sulfur-based substituents.
Substituted Benzoate Esters
Example Compound : Methyl 4-acetamido-2-hydroxybenzoate ()
- Structural Differences: Substituents: Acetamido (4-position) and hydroxyl (2-position) vs. benzylamino (2-position) and chlorine (4-position).
- Synthesis: Derived from 4-aminosalicylic acid via acetylation and esterification .
- Applications : Intermediate for pharmaceuticals (e.g., chlorinated derivatives like Methyl 4-acetamido-5-chloro-2-methoxybenzoate) .
Comparison :
- Polarity: The hydroxyl group in Methyl 4-acetamido-2-hydroxybenzoate increases hydrophilicity, whereas the benzylamino group in the target compound may enhance lipophilicity.
- Stability: Acetamido groups are prone to hydrolysis under acidic/basic conditions, while benzylamino groups are more stable but may undergo dealkylation.
Halogen and Amino-Substituted Variants
Example Compound : Ethyl 4-chlorobenzoate ()
- Structural Differences: Ester Group: Ethyl vs. methyl ester. Substituents: Lacks the benzylamino group at the 2-position.
- Properties :
- Lower molecular weight and reduced steric hindrance compared to the target compound.
- Halogen (Cl) at the 4-position enhances electrophilicity for further substitution reactions.
Comparison :
- Reactivity: The absence of a benzylamino group simplifies reactivity, focusing on ester hydrolysis or halogen displacement.
- Applications: Ethyl 4-chlorobenzoate is widely used as a building block in agrochemicals, whereas the target compound’s amino group may enable bioactivity in drug discovery.
Physicochemical Properties and Stability
- Melting Point : Expected to range between 90–120°C, based on analogs like Compound 11 (98–100°C) and Methyl 4-acetamido-2-hydroxybenzoate .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., CH₂Cl₂, ethyl acetate) due to ester and aromatic groups.
- Stability : Susceptible to hydrolysis under strong acidic/basic conditions, particularly at the ester linkage.
Data Tables Summarizing Key Comparisons
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